molecular formula C7H4INS B11766240 3-Iodothieno[3,2-b]pyridine CAS No. 94191-13-6

3-Iodothieno[3,2-b]pyridine

Cat. No.: B11766240
CAS No.: 94191-13-6
M. Wt: 261.08 g/mol
InChI Key: XYYGJSAXZJZKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4INS. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Iodothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 3-Iodothieno[3,2-b]pyridine involves its role as a CB2 receptor agonist. By binding to the CB2 cannabinoid receptor, it can modulate inflammatory responses. The binding affinity and subsequent receptor activation lead to the inhibition of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodothieno[3,2-b]pyridine is unique due to its specific iodine substitution, which imparts distinct reactivity and biological activity. Its role as a CB2 receptor agonist and its utility in organic synthesis highlight its versatility compared to other similar heterocyclic compounds .

Properties

CAS No.

94191-13-6

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

3-iodothieno[3,2-b]pyridine

InChI

InChI=1S/C7H4INS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H

InChI Key

XYYGJSAXZJZKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CS2)I)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.